2Z,6Z-Vitamin K2-d7

Catalog No.
S15751926
CAS No.
M.F
C31H40O2
M. Wt
451.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2Z,6Z-Vitamin K2-d7

Product Name

2Z,6Z-Vitamin K2-d7

IUPAC Name

5,6,7,8-tetradeuterio-2-[(2Z,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione

Molecular Formula

C31H40O2

Molecular Weight

451.7 g/mol

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16-,25-20-/i6D3,7D,8D,18D,19D

InChI Key

DKHGMERMDICWDU-ZAGOWSQTSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CC/C=C(/C)\CC/C=C(\C)/CCC=C(C)C)[2H])[2H]

2Z,6Z-Vitamin K2-d7, also known as 2Z,6Z-menaquinone-7-d7, is a deuterated form of menaquinone-7, a member of the vitamin K2 family. This compound features deuterium atoms incorporated at the 2 and 6 positions of the naphthoquinone ring. Vitamin K2 plays a crucial role in various physiological processes, particularly in blood coagulation, bone metabolism, and cardiovascular health. The deuterated variant is especially valuable in scientific research for studying metabolic pathways and pharmacokinetics due to its stable isotope labeling properties.

  • Oxidation: The naphthoquinone ring can be oxidized to form quinone derivatives.
  • Reduction: The compound can be reduced to hydroquinone derivatives.
  • Substitution: The isoprenoid side chain can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride and lithium aluminum hydride serve as reducing agents.
  • Substitution: Nucleophiles such as halides and amines can be employed under either acidic or basic conditions.

2Z,6Z-Vitamin K2-d7 exhibits significant biological activity through several mechanisms:

  • Cofactor for γ-Glutamyl Carboxylase: It acts as a cofactor for this enzyme, facilitating the carboxylation of vitamin K-dependent proteins (VKDPs), which are essential for various physiological functions.
  • Activation of Matrix Gla Protein: This activation prevents vascular calcification by promoting the carboxylation of matrix Gla protein.
  • Enhancement of Osteocalcin Function: It enhances bone mineralization by activating osteocalcin.
  • Signal Transduction Modulation: The compound modulates key signaling pathways such as PI3K/AKT, MAP Kinase, and NF-κB, contributing to its health benefits in conditions like osteoporosis and cardiovascular diseases .

The synthesis of 2Z,6Z-Vitamin K2-d7 can be achieved through various methodologies:

  • Hydrogen-Deuterium Exchange: This method involves substituting hydrogen atoms with deuterium using deuterated solvents or gases.
  • Use of Deuterated Precursors: Starting from deuterated precursors during the synthesis of menaquinone-7 allows for the incorporation of deuterium at specific positions.

2Z,6Z-Vitamin K2-d7 has several important applications:

  • Metabolic Studies: Its stable isotopic labeling makes it suitable for tracing metabolic pathways in research settings.
  • Pharmacokinetic Research: It aids in understanding the pharmacokinetics of vitamin K compounds.
  • Health Supplementation: Research indicates potential benefits in bone health and cardiovascular function, making it a candidate for dietary supplementation .

Research on 2Z,6Z-Vitamin K2-d7 has highlighted its interactions with various biological systems:

  • Regulation of VKDPs: It modulates the activity of proteins involved in calcium homeostasis and bone metabolism.
  • Impact on Inflammatory Pathways: The compound has been shown to suppress pro-inflammatory mediators like interleukin-1 and tumor necrosis factor-alpha, indicating its potential role in managing inflammation-related conditions .

The uniqueness of 2Z,6Z-Vitamin K2-d7 lies in its stable isotope labeling with deuterium while retaining biological functions characteristic of other menaquinones. Here is a comparison with similar compounds:

Compound NameStructure CharacteristicsUnique Features
Menaquinone-4Shorter side chain (four isoprene units)Higher bioactivity but lower half-life than menaquinone-7
Menaquinone-9Longer side chain (nine isoprene units)Enhanced bioavailability compared to menaquinone-4
PhylloquinoneDifferent structure (no isoprenoid side chain)Primarily involved in blood coagulation; less effective in bone metabolism compared to menaquinones
Menaquinone-10Longer side chain (ten isoprene units)Similar benefits to menaquinone-7 but less studied

Each compound has distinct characteristics that contribute to its biological activity and applications. The incorporation of deuterium in 2Z,6Z-Vitamin K2-d7 provides unique advantages for research purposes while maintaining the beneficial effects associated with vitamin K2 family members .

XLogP3

8.9

Hydrogen Bond Acceptor Count

2

Exact Mass

451.346767736 g/mol

Monoisotopic Mass

451.346767736 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

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